

Proquinazid Analytical Standard: Application Notes and Protocols for HPLC Analysis

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Compound of Interest

Compound Name: Proquinazid

Cat. No.: B071954

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Introduction

Proquinazid is a quinazolinone fungicide highly effective against powdery mildew in various crops, particularly grapes.^[1] Accurate quantification of **proquinazid** residues is crucial for ensuring food safety, environmental monitoring, and formulation quality control. This document provides detailed application notes and protocols for the analysis of **proquinazid** using High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry (MS/MS) detection.

Physicochemical Properties of Proquinazid Analytical Standard

A thorough understanding of the physicochemical properties of the analytical standard is fundamental for method development and ensuring accurate analytical results.

Property	Value
IUPAC Name	6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one
CAS Number	189278-12-4
Molecular Formula	C ₁₄ H ₁₇ IN ₂ O ₂
Molecular Weight	372.20 g/mol
Appearance	White crystalline solid
Solubility	Good solubility in acetone, dichloromethane, and ethyl acetate. Low solubility in water.
Storage	Store at room temperature (20-25°C) or frozen (<-10°C) as per supplier's recommendation.

Experimental Protocols

Sample Preparation: QuEChERS Extraction for Grape Matrix

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. [2][3][4] The following protocol is based on the EN 15662 standard.

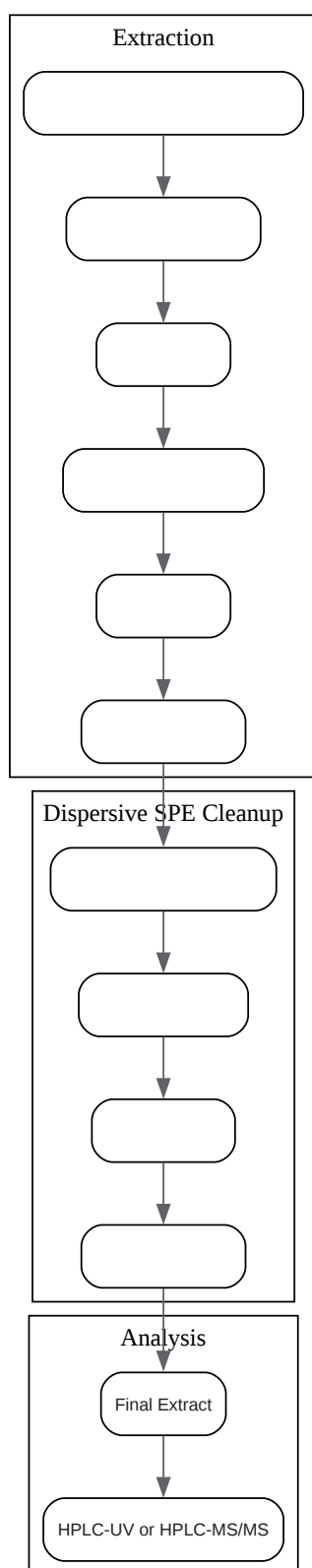
Materials:

- Homogenized grape sample
- Acetonitrile (ACN)
- QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate)
- Dispersive solid-phase extraction (dSPE) tubes containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18
- Centrifuge

- Vortex mixer

Protocol:

- Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Seal the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt packet.
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥ 3000 g for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer into a dSPE tube.
- Shake for 30 seconds.
- Centrifuge at ≥ 3000 g for 5 minutes.
- The supernatant is ready for HPLC-UV or HPLC-MS/MS analysis. For LC-MS/MS, the extract may be diluted 10-fold with deionized water.[4]



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QuEChERS Sample Preparation Workflow.

HPLC-UV Analysis

This protocol provides a general framework for the analysis of **proquinazid** using HPLC with UV detection, based on typical conditions for similar fungicides.^[1] Method validation and optimization are recommended for specific laboratory conditions.

Instrumentation and Conditions:

Parameter	Recommended Condition
HPLC System	Standard HPLC with UV/Vis or DAD detector
Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (e.g., 65:35 v/v)
Flow Rate	0.9 mL/min
Injection Volume	10 µL
Column Temperature	25°C
UV Detection	254 nm

Expected Performance:

Parameter	Expected Value
Retention Time	Dependent on specific column and conditions, requires experimental determination.
Linearity	Typically in the range of 0.05 to 5.0 µg/mL
LOD	~0.02 mg/kg
LOQ	~0.05 mg/kg
Recovery	70-120%

HPLC-MS/MS Analysis

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry is the preferred method. The following conditions are based on a validated multi-residue method.[5]

Instrumentation and Conditions:

Parameter	Recommended Condition
LC System	UHPLC or HPLC system
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI), positive mode
Column	C18 reverse-phase column
Mobile Phase	Gradient elution with water and acetonitrile/methanol, often with additives like formic acid or ammonium formate.
Injection Volume	1-10 µL

Mass Spectrometry Parameters:

Parameter	Value
Precursor Ion (m/z)	373.0
Product Ion 1 (m/z) - Quantifier	330.9
Product Ion 2 (m/z) - Qualifier	288.9
Collision Energy (CE)	Optimized for the specific instrument, typically requires auto-tuning.
Retention Time	~8.75 minutes[5]

Expected Performance:

Parameter	Expected Value
Linearity	Wide linear range, e.g., 0.1 to 200 µg/L
LOD	<0.01 mg/kg
LOQ	0.01 mg/kg[5]
Recovery	70-120%

Method Validation and Quality Control

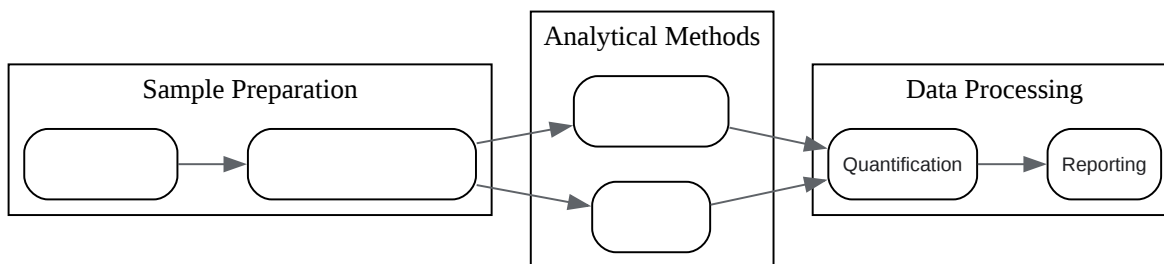
All analytical methods should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters include:

- **Linearity and Range:** Establish a calibration curve with at least five concentration levels.
- **Accuracy (Recovery):** Determined by analyzing spiked samples at various concentration levels.
- **Precision (Repeatability and Reproducibility):** Expressed as the relative standard deviation (RSD) of replicate measurements.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Matrix-matched standards should be used for calibration to compensate for matrix effects, especially in complex samples like grapes.

Signaling Pathways and Experimental Workflows

As **proquinazid** is a fungicide, its primary mode of action involves the disruption of fungal cellular processes rather than interaction with signaling pathways in the context of drug development. The primary workflow for its analysis is the experimental protocol outlined above.



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